Iron Chelation Affinity: Deferiprone Benchmark
The iron(III) affinity is a critical parameter for the efficacy of an iron chelator. For the clinical agent deferiprone, the pFe3+ value is reported as 20.6 under standard conditions [1]. This value serves as a key performance benchmark for the 3-hydroxypyridin-4-one class. Currently, no direct experimental pFe3+ data for 1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one is available in the literature. A class-level inference from a structurally related 5-hydroxy-2-(hydroxymethyl)pyridin-4-one derivative (P1) shows a pFe3+ of 22.0, which is noticeably higher than deferiprone, indicating that structural modifications in this class can significantly enhance iron affinity [1]. Therefore, rigorous experimental determination of the target compound's pFe3+ value against this deferiprone baseline is a prerequisite for any procurement decision based on chelation potency.
| Evidence Dimension | pFe3+ (iron(III) affinity) |
|---|---|
| Target Compound Data | Not currently available from primary sources |
| Comparator Or Baseline | Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) pFe3+ = 20.6; Analog P1 pFe3+ = 22.0 |
| Quantified Difference | Analog P1 shows a +1.4 unit increase in pFe3+ over deferiprone; the target compound's value is unknown |
| Conditions | In vitro pFe3+ determination; conditions for P1 and deferiprone as per Lachowicz et al., 2016 |
Why This Matters
For scientists procuring this compound for iron chelation studies, its therapeutic or experimental potency cannot be assumed without direct measurement, as even structurally similar analogs can show significant variance in pFe3+ values.
- [1] Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(15), 6517-6528. View Source
